Cas no 72293-96-0 (1-{4-(4-Fluorobenzyl)OxyPhenyl}-1-Ethanone)
1-{4-(4-Fluorobenzyl)OxyPhenyl}-1-Ethanone Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-[4-[(4-fluorophenyl)methoxy]phenyl]-
- 1-[4-[(4-fluorophenyl)methoxy]phenyl]ethanone
- 1-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-ethanone
- 4'-(4-FLUOROBENZYLOXY)ACETOPHENONE
- 1-(4-((4-fluorobenzyl)oxy)phenyl)ethanone
- 1-(4-[(4-fluorobenzyl)oxy]phenyl)ethanone
- 1-{4-[(4-fluorobenzyl)oxy]phenyl}ethanone
- 1-{4-[(4-fluorophenyl)methoxy]phenyl}ethan-1-one
- 1-{4-[(4-fluorophenyl)methoxy]phenyl}ethanone
- 1-acetyl-4-[(4-fluorophenyl)methoxy]benzene
- 4-(4-Fluorbenzyloxy)acetophenon
- 4-(4-fluorobenzyloxy)-acetophenone
- 4-(4-Fluorobenzyloxy)acetophenone
- SBB012928
- 1-(4-((4-Fluorobenzyl)oxy)phenyl)ethan-1-one
- (4-CHLOROMETHYL-PHENOXY)-ACETICACIDETHYLESTER
- 1-{4-[(4-Fluorobenzyl)oxy]phenyl}ethan-1-one
- AB01333800-02
- 1-(4-(4-fluorobenzyloxy)phenyl)ethanone
- J-503179
- Z26338020
- CS-0455220
- MQJDMMIBGFVIDR-UHFFFAOYSA-N
- EN300-67135
- A837476
- BDBM50199100
- JS-113C
- CHEMBL3770015
- NCGC00340230-01
- MFCD00173651
- 72293-96-0
- 1-Ethanone, 1-[4-[(4-fluorophenyl)methoxy]phenyl]-
- DTXSID40371963
- FT-0616626
- 1-(4-[(4-fluorobenzyl)oxy]phenyl)-1-ethanone
- AKOS000203240
- SCHEMBL2087139
- DB-055624
- STK785185
- 4'-(4-Fluorobenzyloxy)acetophenone, 1-[(4-Acetylphenoxy)methyl]-4-fluorobenzene
- 1-{4-(4-Fluorobenzyl)OxyPhenyl}-1-Ethanone
-
- MDL: MFCD00173651
- Inchi: 1S/C15H13FO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3
- InChI Key: MQJDMMIBGFVIDR-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)COC1C=CC(C(C)=O)=CC=1
Computed Properties
- Exact Mass: 244.09000
- Monoisotopic Mass: 244.08995782g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Melting Point: 79 °C
- Boiling Point: 408.8±0.0 °C at 760 mmHg
- Flash Point: 259.8±21.5 °C
- PSA: 26.30000
- LogP: 3.60730
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1-{4-(4-Fluorobenzyl)OxyPhenyl}-1-Ethanone Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-{4-(4-Fluorobenzyl)OxyPhenyl}-1-Ethanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-{4-(4-Fluorobenzyl)OxyPhenyl}-1-Ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019119536-500g |
1-(4-((4-Fluorobenzyl)oxy)phenyl)ethanone |
72293-96-0 | 95% | 500g |
$698.76 | 2023-09-01 | |
| Fluorochem | 008324-1g |
4'-(4-Fluorobenzyloxy)acetophenone |
72293-96-0 | 1g |
£10.00 | 2022-03-01 | ||
| Fluorochem | 008324-5g |
4'-(4-Fluorobenzyloxy)acetophenone |
72293-96-0 | 5g |
£40.00 | 2022-03-01 | ||
| Fluorochem | 008324-25g |
4'-(4-Fluorobenzyloxy)acetophenone |
72293-96-0 | 25g |
£127.00 | 2022-03-01 | ||
| Fluorochem | 008324-100g |
4'-(4-Fluorobenzyloxy)acetophenone |
72293-96-0 | 100g |
£432.00 | 2022-03-01 | ||
| Apollo Scientific | PC9105-1g |
1-{4-[(4-Fluorobenzyl)oxy]phenyl}ethan-1-one |
72293-96-0 | 95% | 1g |
£60.00 | 2025-02-22 | |
| Apollo Scientific | PC9105-5g |
1-{4-[(4-Fluorobenzyl)oxy]phenyl}ethan-1-one |
72293-96-0 | 95% | 5g |
£90.00 | 2025-02-22 | |
| Apollo Scientific | PC9105-10g |
1-{4-[(4-Fluorobenzyl)oxy]phenyl}ethan-1-one |
72293-96-0 | 95% | 10g |
£140.00 | 2025-02-22 | |
| TRC | F870160-100mg |
1-{4-[(4-Fluorobenzyl)Oxy]Phenyl}-1-Ethanone |
72293-96-0 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F870160-500mg |
1-{4-[(4-Fluorobenzyl)Oxy]Phenyl}-1-Ethanone |
72293-96-0 | 500mg |
$ 65.00 | 2022-06-04 |
1-{4-(4-Fluorobenzyl)OxyPhenyl}-1-Ethanone Suppliers
1-{4-(4-Fluorobenzyl)OxyPhenyl}-1-Ethanone Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 1-{4-(4-Fluorobenzyl)OxyPhenyl}-1-Ethanone
Comprehensive Overview of 1-{4-(4-Fluorobenzyl)OxyPhenyl}-1-Ethanone (CAS No. 72293-96-0): Properties, Applications, and Industry Insights
1-{4-(4-Fluorobenzyl)OxyPhenyl}-1-Ethanone, identified by its CAS No. 72293-96-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This fluorinated aromatic ketone is characterized by its unique molecular structure, combining a fluorobenzyl ether group with an acetyl functional moiety. Its structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in drug discovery and material science applications.
The compound's 4-(4-fluorobenzyl)oxy substitution pattern contributes to its enhanced stability and reactivity, which are critical for high-yield synthetic routes. Researchers frequently explore its potential as a building block for bioactive molecules, given its ability to participate in key reactions such as nucleophilic substitutions and carbonyl chemistry. Recent studies highlight its utility in developing targeted therapeutics, aligning with the growing demand for precision medicine solutions in healthcare.
From an industrial perspective, 72293-96-0 is often discussed in forums focusing on green chemistry and sustainable synthesis. With increasing emphasis on environmentally friendly processes, manufacturers are optimizing protocols to minimize waste during its production. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to ensure the compound's purity, meeting the stringent requirements of GMP-compliant facilities.
In the context of AI-driven drug discovery, this compound has emerged as a subject of computational modeling studies. Machine learning algorithms analyze its molecular descriptors to predict interactions with biological targets, accelerating the identification of potential drug candidates. Such applications resonate with the pharmaceutical industry's shift toward digital transformation and high-throughput screening methodologies.
The safety profile of 1-{4-(4-Fluorobenzyl)OxyPhenyl}-1-Ethanone is well-documented in scientific literature, with handling guidelines emphasizing standard laboratory precautions. Its low environmental persistence and biodegradability characteristics align with modern regulatory frameworks, making it a preferable choice over more persistent alternatives in synthetic workflows.
Market analysts note rising demand for fluorinated intermediates like CAS 72293-96-0, driven by expanding applications in electronic materials and agrochemical formulations. Patent filings reveal innovative uses in OLED technology, where its electron-withdrawing properties enhance device performance. These developments position the compound at the intersection of multiple high-growth industries.
Quality control protocols for 72293-96-0 typically involve rigorous spectroscopic validation and chromatographic analysis. Suppliers frequently address customer inquiries regarding batch-to-batch consistency and storage stability - key concerns for industrial buyers. Technical datasheets often highlight its solubility parameters in common organic solvents, facilitating seamless integration into diverse synthetic procedures.
Emerging research explores the compound's potential in catalysis and polymer chemistry, with particular interest in its role as a photoinitiator for advanced coatings. These applications capitalize on the fluorine effect - a phenomenon where fluorinated groups modify material properties at the molecular level. Such innovations contribute to the compound's growing relevance in specialty chemical markets.
Academic laboratories frequently employ 1-{4-(4-Fluorobenzyl)OxyPhenyl}-1-Ethanone as a model substrate for teaching advanced organic synthesis techniques. Its well-characterized reactivity makes it ideal for demonstrating protective group strategies and multi-step transformations, serving as an educational tool for the next generation of chemists.
Looking ahead, the compound's versatility ensures its continued importance across scientific disciplines. Ongoing investigations into its structure-activity relationships may unlock novel applications in bioconjugation chemistry and materials engineering, further solidifying its position as a valuable asset in modern chemical research and industrial applications.
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